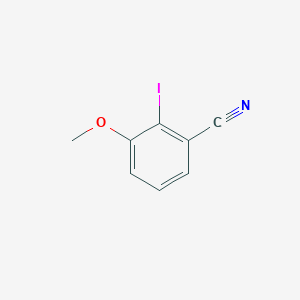

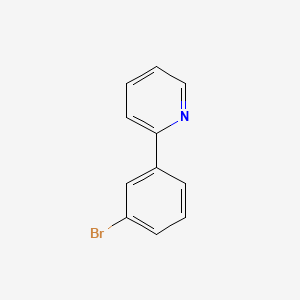

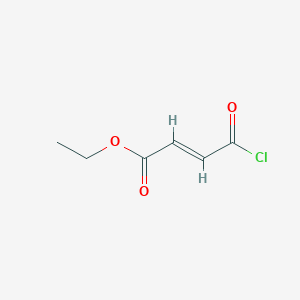

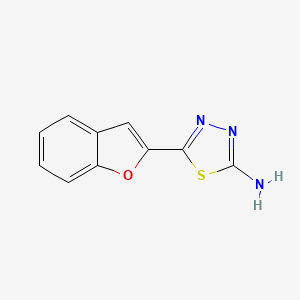

![molecular formula C12H16O B1279034 Benzene, [(4-pentenyloxy)methyl]- CAS No. 81518-74-3](/img/structure/B1279034.png)

Benzene, [(4-pentenyloxy)methyl]-

Vue d'ensemble

Description

The compound Benzene, [(4-pentenyloxy)methyl]-, is not directly mentioned in the provided papers. However, the papers discuss various benzene derivatives and their synthesis, structure, and properties, which can provide insights into the analysis of Benzene, [(4-pentenyloxy)methyl]-. For instance, the synthesis of benzochromene derivatives from Pentas bussei roots involves homoprenylation, a modification that could be conceptually similar to the pentenyloxy substitution in Benzene, [(4-pentenyloxy)methyl]- .

Synthesis Analysis

The synthesis of benzene derivatives is a common theme in the provided papers. For example, the synthesis of a benzochromene derivative involves the isolation and spectroscopic data interpretation of compounds from natural sources . Another study describes the photochemical reaction of enamino ketones with benzophenone, leading to various products depending on the reactants used . Additionally, the synthesis of benzo[1,2-b:4,5-b']dichalcogenophenes is reported, showcasing a general and convenient method for creating structurally characterized heterocycles . These studies highlight the diverse synthetic routes that can be employed to create benzene derivatives, which could be applied to the synthesis of Benzene, [(4-pentenyloxy)methyl]-.

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial for understanding their properties and reactivity. Single-crystal X-ray analysis is a common technique used to determine the structure of such compounds, as seen in the synthesis of 1,4-bis(1H-1,2,4-triazol-1-methyl)benzene . The study of 1,2-bis(pentaphenylphenyl)benzene also involves X-ray structure determination and dynamic NMR studies to understand the conformation and racemization of the molecule . These techniques could be applied to Benzene, [(4-pentenyloxy)methyl]- to elucidate its molecular structure.

Chemical Reactions Analysis

The reactivity of benzene derivatives is explored through various chemical reactions. For instance, the reaction of F-2-methyl-2-pentene with ortho-bifunctional benzenes leads to the formation of seven-membered heterocycles . The photochemical reactions discussed in another paper result in the formation of compounds with different functional groups, depending on the starting materials . These studies demonstrate the potential chemical transformations that benzene derivatives can undergo, which may be relevant for Benzene, [(4-pentenyloxy)methyl]-.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives are diverse and depend on their molecular structure. For example, compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit exhibit fluorescent properties and liquid crystalline behavior . The thermotropic behavior of 1,4-bis(4-valeryloxy-benzoyloxy)-2-methyl-benzene is also described, highlighting its broad nematic range and high thermal stability . These properties are important for applications in materials science and could be relevant to the analysis of Benzene, [(4-pentenyloxy)methyl]-.

Applications De Recherche Scientifique

-

Thermochemistry of Substituted Benzenes

- Field : Thermochemistry

- Application : The study focuses on the thermochemistry of substituted benzenes, including acetophenones with methyl, ethyl, cyano, and acetoxy substituents .

- Methods : The enthalpies of vaporization/sublimation of these compounds were derived from the vapor pressure temperature dependence measured with the help of the gas saturation method. Enthalpies of fusion were measured using DSC .

- Results : The evaluated thermodynamic data were used to design the “centerpiece” method for the assessment of enthalpies of formation and enthalpies of vaporization of substituted benzenes .

-

Alkylation of Benzene

- Field : Catalysis

- Application : The alkylation of benzene with methanol can effectively generate high-value-added toluene and xylene out of surplus benzene .

- Methods : This is achieved primarily using solid acids like H-ZSM-5 zeolites as catalysts .

- Results : The result is the production of toluene and xylene from benzene .

-

Aromatic Compounds in Perfumery

- Field : Perfumery

- Application : Many aromatic compounds, including benzene derivatives, are known for their pleasant fragrances. For instance, eugenol, an aromatic compound extracted from clove essential oils, is used in perfumes and as an analgesic .

- Methods : Eugenol is extracted from essential oils of cloves .

- Results : Eugenol releases a spicy, clove-like aroma used in perfumes. In addition, it is also used in dentistry as an analgesic .

-

Production of Plastics

- Field : Polymer Chemistry

- Application : Benzene derivatives are used in the manufacture of plastics in the form of polystyrene, phenolic resins, and polyamide fibers .

- Methods : The major industrial products from benzene are alkylated derivatives such as ethylbenzene and cumene, which are used as basic materials for the production of styrene and phenol .

- Results : The result is the production of various types of plastics .

-

Health Applications

- Field : Health and Medicine

- Application : Benzene and its derivatives have been found to be useful in health applications. For instance, certain benzene derivatives are used in the synthesis of pharmaceuticals .

- Methods : The specific methods of application or experimental procedures would depend on the specific pharmaceutical being synthesized .

- Results : The results or outcomes obtained would also depend on the specific pharmaceutical being synthesized .

-

Rubber Synthesis

- Field : Industrial Chemistry

- Application : Benzene and its derivatives are used in the synthesis of rubber .

- Methods : The specific methods of application or experimental procedures would depend on the specific type of rubber being synthesized .

- Results : The results or outcomes obtained would also depend on the specific type of rubber being synthesized .

Safety And Hazards

While specific safety and hazard information for “Benzene, [(4-pentenyloxy)methyl]-” is not available, it’s important to note that benzene and its derivatives can be harmful. Benzene, for example, can cause skin irritation and is toxic to aquatic life . It can also cause blood cancers like leukemia and affect bone marrow and blood production .

Propriétés

IUPAC Name |

pent-4-enoxymethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-2-3-7-10-13-11-12-8-5-4-6-9-12/h2,4-6,8-9H,1,3,7,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGTJLOSSHOFXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447186 | |

| Record name | Benzene, [(4-pentenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Pent-4-en-1-yloxy)methyl]benzene | |

CAS RN |

81518-74-3 | |

| Record name | Benzene, [(4-pentenyloxy)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(pent-4-en-1-yloxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

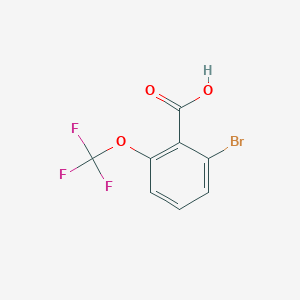

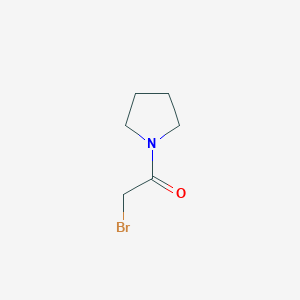

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)